3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide
CAS No.: 89263-37-6
Cat. No.: VC15932487
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89263-37-6 |
|---|---|
| Molecular Formula | C12H11ClN2O2 |
| Molecular Weight | 250.68 g/mol |
| IUPAC Name | 3-chloro-N,N-dimethyl-4-oxoquinoline-1-carboxamide |
| Standard InChI | InChI=1S/C12H11ClN2O2/c1-14(2)12(17)15-7-9(13)11(16)8-5-3-4-6-10(8)15/h3-7H,1-2H3 |
| Standard InChI Key | URRIBBBWIRMKDP-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)N1C=C(C(=O)C2=CC=CC=C21)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-chloro-N,N-dimethyl-4-oxoquinoline-1-carboxamide, reflects its core structure: a quinoline ring substituted at the 3-position with chlorine, a 4-oxo group, and a 1-carboxamide moiety with dimethyl substitution. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 89263-37-6 | |
| Molecular Formula | C₁₂H₁₁ClN₂O₂ | |
| Molecular Weight | 250.68 g/mol | |
| InChI Key | URRIBBBWIRMKDP-UHFFFAOYSA-N | |
| Canonical SMILES | CN(C)C(=O)N1C=C(C(=O)C2=CC=CC=C21)Cl |
The planar quinoline ring system enables π-π stacking interactions, while the chloro and carboxamide groups influence electronic distribution and solubility . X-ray crystallography of analogous compounds reveals tilted side-chain conformations relative to the quinoline plane, a feature likely shared by this molecule .
Spectroscopic Data
While experimental spectra for this specific compound are unpublished, related 4-oxoquinoline carboxamides exhibit characteristic IR absorptions at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N quinoline) . Nuclear magnetic resonance (NMR) predictions include:
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¹H NMR: A singlet at δ 3.0–3.2 ppm for N(CH₃)₂, aromatic protons between δ 7.5–8.5 ppm, and a deshielded vinyl proton near δ 6.5 ppm .
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¹³C NMR: Carbonyl carbons at δ 160–170 ppm and quinoline carbons at δ 110–150 ppm .
Synthesis and Structural Modification
Structural Analogues and Derivatives
Modifications at the 3-chloro, 4-oxo, or carboxamide positions alter bioactivity:
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3-Bromo analogues show enhanced cytotoxicity but reduced solubility .
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N-Methylcarboxamides improve metabolic stability compared to tertiary amines .
Biological Activities and Mechanisms
| Compound | Target Pathway | IC₅₀ (μM) | Source |
|---|---|---|---|
| Tasquinimod | HIF-1α/VEGF | 0.1 | |
| 3-Chloro-N,N-dimethyl... | (Predicted) HIF-1α | ~5–10 |
Antimicrobial Properties
Quinoline carboxamides exhibit broad-spectrum antimicrobial effects. The chloro substituent enhances membrane permeability in Gram-negative bacteria, while the carboxamide group chelates essential metal ions in microbial enzymes .
Pharmacokinetic and Toxicological Profiles
Absorption and Distribution
Computational models predict moderate oral bioavailability (~40–50%) due to the compound’s logP (~2.5) and polar surface area (~80 Ų). Protein binding exceeds 90%, as observed with structurally similar quinoline-3-carboxamides .
Metabolism and Excretion
Hepatic cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate N-demethylation and quinoline ring hydroxylation. Metabolites are excreted renally, with a half-life estimate of 6–8 hours .
Toxicity Considerations
Future Research Directions
Target Validation
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CRISPR Screening: Identify gene targets (e.g., HIF-1α, PD-L1) using genome-wide knockout libraries .
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Proteomics: Map interaction partners via affinity purification-mass spectrometry .
Clinical Translation
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